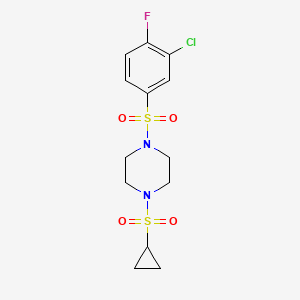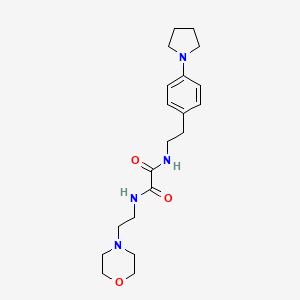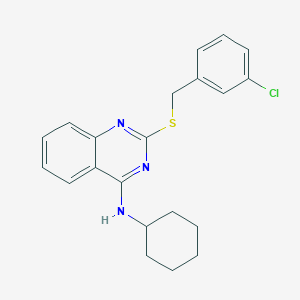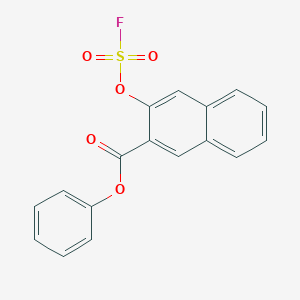
4-bromo-N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrrole-2-carboxamide, also known as BRD0705, is a small molecule compound that has gained significant attention in the scientific community due to its potential applications in various fields such as cancer research, neuroscience, and drug discovery. BRD0705 is a pyrrole-based compound that belongs to the class of N-alkyl carboxamides.
Applications De Recherche Scientifique
Synthesis and Chemical Applications
Synthesis of Orally Active CCR5 Antagonists
A practical synthesis method for an orally active CCR5 antagonist, involving the esterification of a related compound followed by an intramolecular Claisen type reaction, has been established. This process includes the use of similar chemical structures (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).
Innovative Synthesis of Pyrrole Derivatives
The compound is closely related to pyrrole derivatives, where methods like lithiation and synthesis of various substituted pyrrole-2-carboxaldehydes have been explored, showcasing its utility in creating novel pyrrole-based structures (Muchowski & Hess, 1988).
Biochemical and Medicinal Research
Bromination in Biochemical Processes
The compound's structural relation to 1H-pyrroles is significant in biochemical research, such as electrophilic aromatic bromination catalyzed by enzymes like bromoperoxidase, and its potential application in synthesizing marine natural products (Wischang & Hartung, 2011).
Development of Pharmaceuticals
Related chemical structures have been utilized in the synthesis and characterization of nonsteroidal progesterone receptor modulators, highlighting its relevance in pharmaceutical research and development (Xiao Yong-mei, 2013).
Synthesis of Antiviral and Antiproliferative Agents
Its structural analogs have been employed in the synthesis of compounds with potential antiviral and antiproliferative properties, indicating its importance in medicinal chemistry research (Swayze et al., 1992).
Research in Heterocyclic Chemistry
The related compound's structural analogs have been crucial in heterocyclic chemistry, particularly in synthesizing pyrrole derivatives with biological significance (Fukuda, Anzai, & Iwao, 2016).
Application in Crystallography and Structural Analysis
Related compounds have been synthesized and characterized through crystallography, contributing to the understanding of molecular structures in chemical research (Anuradha et al., 2014).
Cancer Research and PET Tracer Development
Analogous compounds have been synthesized for potential use in positron emission tomography (PET) tracers, aiding in cancer research and imaging of tyrosine kinase (Wang, Miller, Sledge, & Zheng, 2005).
Propriétés
IUPAC Name |
4-bromo-N-(2,2-dimethoxyethyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O3/c1-13-6-7(11)4-8(13)10(14)12-5-9(15-2)16-3/h4,6,9H,5H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPPLPDMGVWXBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NCC(OC)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(4-bromo-3-methylphenyl)amino]-6-ethoxyquinoline-2-carboxylate](/img/structure/B2455791.png)
![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2455793.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide](/img/structure/B2455797.png)
![2-Heptyl-4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione](/img/structure/B2455798.png)

![(Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2455800.png)

![2-(4-fluorophenyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2455802.png)
![5-fluoro-2-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2455803.png)



![Tert-butyl 4-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2455812.png)